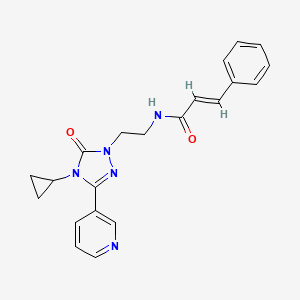

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

CAS No.: 1799254-43-5

Cat. No.: VC7287975

Molecular Formula: C21H21N5O2

Molecular Weight: 375.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799254-43-5 |

|---|---|

| Molecular Formula | C21H21N5O2 |

| Molecular Weight | 375.432 |

| IUPAC Name | (E)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C21H21N5O2/c27-19(11-8-16-5-2-1-3-6-16)23-13-14-25-21(28)26(18-9-10-18)20(24-25)17-7-4-12-22-15-17/h1-8,11-12,15,18H,9-10,13-14H2,(H,23,27)/b11-8+ |

| Standard InChI Key | KFADAWQHXSICKS-DHZHZOJOSA-N |

| SMILES | C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CC=C3)C4=CN=CC=C4 |

Introduction

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a complex organic compound that belongs to the class of triazoles, which are known for their diverse pharmacological activities. This compound incorporates a cyclopropyl group, a pyridine ring, and a cinnamamide moiety, which are significant for enhancing its biological properties. Despite the lack of specific information on this exact compound, its structural components suggest potential applications in pharmaceutical chemistry, particularly in the development of antibacterial, antifungal, and possibly anticancer agents.

Synthesis and Reaction Mechanisms

The synthesis of such complex organic compounds typically involves multi-step reactions, including condensation reactions, cyclization, and substitution reactions. The choice of solvents, catalysts, and reaction conditions (temperature, pressure) is crucial for optimizing yield and purity. Purification methods like chromatography are often employed to isolate the final product.

Pharmacological Activities

1,2,4-Triazoles are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The incorporation of a pyridine ring and a cyclopropyl group may enhance these activities by providing additional sites for molecular interactions with biological targets. The cinnamamide moiety can contribute to anti-inflammatory and anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume